[(5S,7R)-3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-(4-phenyl-piperazin-1-yl)-methanone
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Overview
Description
1-[3-(5-METHYL-2H-1,2,3,4-TETRAZOL-2-YL)ADAMANTANE-1-CARBONYL]-4-PHENYLPIPERAZINE is a complex organic compound featuring a unique structure that combines a tetrazole ring, an adamantane core, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(5-METHYL-2H-1,2,3,4-TETRAZOL-2-YL)ADAMANTANE-1-CARBONYL]-4-PHENYLPIPERAZINE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a click chemistry approach, where an azide reacts with an alkyne under copper-catalyzed conditions.
Adamantane Derivative Preparation: Adamantane derivatives are often prepared through Friedel-Crafts alkylation reactions.
Coupling Reactions: The final step involves coupling the tetrazole-adamantane intermediate with a piperazine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-(5-METHYL-2H-1,2,3,4-TETRAZOL-2-YL)ADAMANTANE-1-CARBONYL]-4-PHENYLPIPERAZINE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
1-[3-(5-METHYL-2H-1,2,3,4-TETRAZOL-2-YL)ADAMANTANE-1-CARBONYL]-4-PHENYLPIPERAZINE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antiviral or anticancer agent.
Materials Science: Its stability and structural properties could be useful in the development of new materials with specific electronic or mechanical properties.
Biological Research: The compound can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 1-[3-(5-METHYL-2H-1,2,3,4-TETRAZOL-2-YL)ADAMANTANE-1-CARBONYL]-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids: These compounds share a similar tetrazole ring structure and have been studied for their xanthine oxidase inhibitory activity.
Indole Derivatives: Indole derivatives also exhibit diverse biological activities and can serve as a comparison for the biological potential of the tetrazole-adamantane-piperazine compound.
Uniqueness
1-[3-(5-METHYL-2H-1,2,3,4-TETRAZOL-2-YL)ADAMANTANE-1-CARBONYL]-4-PHENYLPIPERAZINE is unique due to its combination of a tetrazole ring, adamantane core, and piperazine moiety, which imparts distinct chemical and biological properties not commonly found in other compounds.
Properties
Molecular Formula |
C23H30N6O |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
[(5S,7R)-3-(5-methyltetrazol-2-yl)-1-adamantyl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C23H30N6O/c1-17-24-26-29(25-17)23-14-18-11-19(15-23)13-22(12-18,16-23)21(30)28-9-7-27(8-10-28)20-5-3-2-4-6-20/h2-6,18-19H,7-16H2,1H3/t18-,19+,22?,23? |
InChI Key |
AAMIERAAHIMJMI-MGAZVUHYSA-N |
Isomeric SMILES |
CC1=NN(N=N1)C23C[C@@H]4C[C@H](C2)CC(C4)(C3)C(=O)N5CCN(CC5)C6=CC=CC=C6 |
Canonical SMILES |
CC1=NN(N=N1)C23CC4CC(C2)CC(C4)(C3)C(=O)N5CCN(CC5)C6=CC=CC=C6 |
Origin of Product |
United States |
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